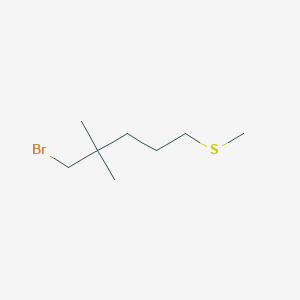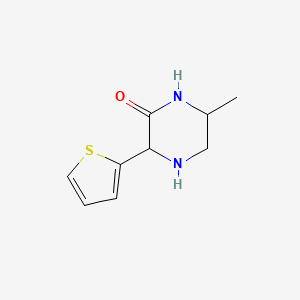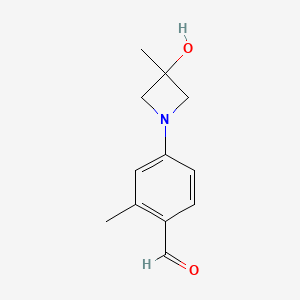
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde is an organic compound with a unique structure that includes a benzaldehyde moiety substituted with a hydroxy-methylazetidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde typically involves the reaction of 2-methylbenzaldehyde with a suitable azetidine derivative. One common method is the condensation reaction between 2-methylbenzaldehyde and 3-hydroxy-3-methylazetidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzoic acid.
Reduction: 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzyl alcohol.
Substitution: 4-(3-Alkoxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde or 4-(3-Acyl-3-methylazetidin-1-yl)-2-methylbenzaldehyde.
Aplicaciones Científicas De Investigación
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde
- 4-Chloro-3-(3-hydroxy-3-methylazetidin-1-yl)sulfonylbenzonitrile
- 1-(4-(3-Hydroxy-3-methylazetidin-1-yl)phenyl)propan-1-one
Uniqueness
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde is unique due to the presence of both a hydroxy-methylazetidinyl group and a methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(3-hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-5-11(4-3-10(9)6-14)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3 |
Clave InChI |
KYNZNAQPIJBVGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2CC(C2)(C)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


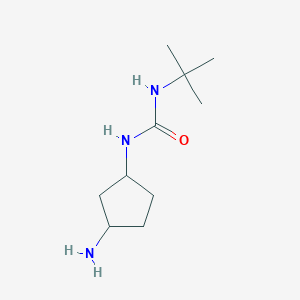
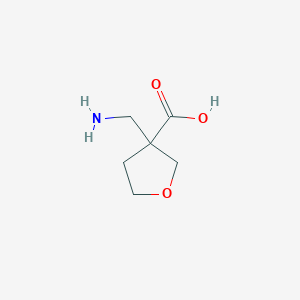
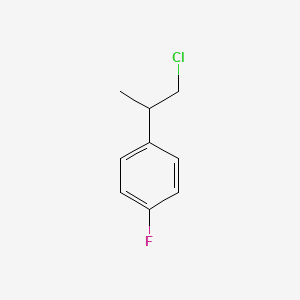
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)
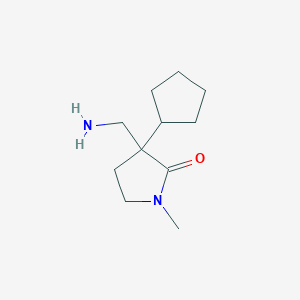
![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)



